molecular formula C15H12ClN3 B010265 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 19652-14-3

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B010265
CAS No.: 19652-14-3
M. Wt: 269.73 g/mol
InChI Key: ZLGORAQNGFCUFU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 19652-14-3) is a high-purity pyrazole derivative offered as a key chemical building block for advanced scientific research and drug discovery. This compound serves as a versatile precursor in organic synthesis and medicinal chemistry, particularly in the development of novel nitrogen-containing heterocycles with potential biological activity. Key Research Applications: Anticancer Agent Development: This compound is a critical intermediate in the synthesis of novel pyrazolo[3,4-b]pyridines, which have demonstrated significant in vitro antiproliferative activity against human cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). These derivatives function as potential p38α MAPK inhibitors , a key cellular pathway regulator, inducing cell cycle arrest and apoptosis . Pharmaceutical Intermediate: The pyrazole core is a privileged scaffold in medicinal chemistry. This amine is utilized in the exploration of new compounds with potential anti-inflammatory and analgesic properties . Chemical Synthesis & Materials Science: It acts as a fundamental substrate in metal-catalyzed reactions, including Cu-promoted dimerization, to construct complex pyrazole-fused heterocycles like pyridazines and pyrazines. These structures are of interest for applications extending to materials chemistry, such as fluorescence studies . Presented as a solid, this product is intended for research purposes in laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGORAQNGFCUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377774
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19652-14-3
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19652-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine
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Preparation Methods

Hydrazone Formation

4-Chlorobenzaldehyde reacts with phenylhydrazine in ethanol under reflux (78–82°C) for 6–8 hours to yield the intermediate hydrazone. Stoichiometric studies indicate a 1:1 molar ratio optimizes conversion (>90%). The reaction is typically monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3 v/v) as the mobile phase.

Cyclization to Pyrazole

The hydrazone undergoes cyclization using one of the following agents:

Cyclizing AgentTemperature (°C)Time (h)Yield (%)Purification Method
Acetic acid110–1204–665–70Recrystallization (ethanol/water)
Polyphosphoric acid (PPA)130–1403–475–80Column chromatography (silica gel, hexane/ethyl acetate 8:2)
Phosphoryl chloride (POCl₃)80–902–385–90Neutralization with NaHCO₃, extraction with dichloromethane

PPA and POCl₃ demonstrate superior yields due to their strong dehydrating properties, which facilitate ring closure. POCl₃-mediated reactions require careful pH adjustment post-cyclization to isolate the free amine.

Transition Metal-Catalyzed Annulation

Recent advances employ Rh(III) catalysts for one-pot syntheses via C–H activation. A Rh(III)-catalyzed [5 + 1] annulation between phenyl-1H-pyrazol-5-amine and alkynoates enables direct access to pyrazoloquinazolines, with the pyrazole core retained in the product.

Reaction Conditions

  • Catalyst : [Cp*RhCl₂]₂ (5 mol%)

  • Oxidant : AgSbF₆ (2 equiv)

  • Solvent : Dichloroethane (DCE), 80°C, 12 hours

  • Substrate Scope : Tolerates electron-withdrawing (e.g., -Cl, -NO₂) and electron-donating (-OMe) groups on the phenyl ring.

Mechanistic Insights

The reaction proceeds via:

  • C–H Bond Activation : Rh(III) coordinates to the pyrazole nitrogen, facilitating ortho C–H bond cleavage.

  • Alkyne Insertion : The alkynoate inserts into the Rh–C bond, forming a six-membered rhodacycle.

  • Reductive Elimination : The catalyst regenerates via reductive elimination, releasing the annulated product.

This method achieves 70–85% yields with high atom economy but requires stringent anhydrous conditions.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors (CFRs) have replaced batch processes for key steps:

Hydrazone Synthesis in CFRs

  • Residence Time : 2 hours (vs. 6–8 hours in batch)

  • Throughput : 50 kg/day using microchannel reactors.

  • Solvent Recovery : Ethanol is recycled via distillation, reducing waste by 40%.

Cyclization Optimization

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported PPA) enable 10 reaction cycles with <5% yield drop.

  • In-line Analytics : FTIR monitors cyclization completion, automating product isolation via centrifugal partition chromatography.

Comparative Analysis of Methods

ParameterClassical CyclizationRh-Catalyzed AnnulationIndustrial CFR Process
Yield (%)65–9070–8580–88
Reaction Time (h)4–6122–3
Catalyst CostLow (PPA/POCl₃)High (Rh complexes)Moderate (heterogeneous)
ScalabilityModerateLowHigh
Purity (%)95–9890–9598–99

Classical methods remain preferable for small-scale synthesis, while CFRs dominate industrial production. Rh-catalyzed routes, though innovative, are limited by catalyst costs.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate gradient (8:2 to 6:4 v/v)

  • Recovery : 85–90%.

Recrystallization

  • Solvent Pair : Ethanol/water (3:1 v/v)

  • Crystal Purity : >99% (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.25 (m, 9H, Ar-H), 5.21 (s, 2H, NH₂).

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of 3-(4-azidophenyl)-1-phenyl-1H-pyrazol-5-amine.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its potential in the synthesis of pharmaceuticals , particularly in developing anti-inflammatory and analgesic drugs. The pyrazole ring structure is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Key Findings:

  • Anti-inflammatory Properties: Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting potential therapeutic uses for conditions like arthritis and other inflammatory diseases .
  • Analgesic Effects: Compounds similar to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine have shown promise in pain management studies, indicating their utility in creating effective analgesics .

Agricultural Chemicals

In the realm of agrochemicals , this compound is utilized in developing effective pesticides and herbicides . The chlorophenyl group enhances its ability to target specific pests while minimizing environmental impact.

Applications:

  • Formulation of selective herbicides that reduce crop damage while effectively controlling weed populations.
  • Development of pesticides that target specific pests without affecting beneficial insects, thereby supporting sustainable agriculture practices .

Biochemical Research

This compound serves as a tool in biochemical research to study enzyme interactions and mechanisms. Its unique structure allows researchers to explore various biochemical pathways and molecular interactions.

Research Highlights:

  • Studies have focused on how this compound interacts with different biomolecules, contributing to a deeper understanding of metabolic processes.
  • It aids in the exploration of enzyme inhibition mechanisms, which is crucial for drug development and understanding disease pathways.

Material Science

The compound is also investigated for its potential applications in material science , particularly in developing new materials such as polymers and coatings.

Potential Uses:

  • Development of durable materials with enhanced resistance to degradation.
  • Exploration of its properties for creating advanced coatings that provide protective barriers against environmental factors .

Diagnostic Tools

Lastly, this compound contributes to the creation of innovative diagnostic reagents . These reagents are essential for detecting various diseases through advanced testing methods.

Implications:

  • The compound's structural properties make it suitable for use in assays and tests that require high specificity and sensitivity.
  • It plays a role in developing reagents that can facilitate early disease detection, improving patient outcomes through timely intervention .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Structure: Substitution of the phenyl group at position 1 with a methyl group (C₁₀H₁₀ClN₃; molecular weight: 207.66) . However, the absence of the phenyl ring may limit π-π stacking interactions in biological systems.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Structure: Incorporates a methoxy group on the position 1 phenyl ring (C₁₆H₁₅N₃O; molecular weight: 265.32) .

Substituent Variations at Position 3

  • 3-(1H-Indol-3-yl)-1-phenyl-1H-pyrazol-5-amine

    • Structure : Replaces 4-chlorophenyl with an indole group .
    • Impact : The indole moiety introduces hydrogen-bonding capability and enhanced planar geometry, which may improve binding to biological targets like kinases. This compound is used alongside the target molecule in Zr-MOF-catalyzed syntheses of pyrazolo[3,4-b]pyridines .
  • 3-(3-Chlorophenyl)-1H-pyrazol-5-amine Structure: Chlorine substituent at the meta position of the phenyl ring .

Positional Isomerism and Extended Scaffolds

  • 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine

    • Structure : Features a trifluoromethyl group at position 3 and a chlorophenyl group at position 4 (C₁₁H₉ClF₃N₃) .
    • Impact : The strong electron-withdrawing trifluoromethyl group significantly lowers electron density at the pyrazole core, enhancing resistance to oxidative degradation compared to the target compound.
  • 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

    • Structure : Substitution at position 4 with a fluorophenyl group (C₁₅H₁₁ClFN₃; molecular weight: 287.72) .
    • Impact : Fluorine’s electronegativity may improve metabolic stability and membrane permeability relative to the target compound.

N-Alkylation Reactions

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine reacts with ethyl acetoacetate in acetic acid to form pyrazolo[3,4-b]pyridin-6-ones in 28 hours (good yield) .
  • Comparison : Methyl-substituted analogs (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) show slower reaction kinetics due to reduced electron-withdrawing effects .

Cytotoxic Potential

  • Halogen-substituted analogs, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, exhibit cytotoxic effects (IC₅₀: 100 µg/mL) against MCF7 breast cancer cells .
  • Implication : The 4-chlorophenyl group in the target compound may contribute to similar bioactivity, though direct studies are lacking.

Kinase Inhibition

  • Pyrazolo[3,4-b]pyridines derived from the target compound are investigated as kinase inhibitors, leveraging the chloro group’s ability to modulate ATP-binding pocket interactions .
  • Comparison : Methoxy-substituted analogs may exhibit reduced inhibitory potency due to weaker electron-withdrawing effects .

Data Table: Key Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications Reference ID
This compound C₁₅H₁₂ClN₃ 269.73 1-Ph, 3-(4-Cl-Ph) Pyrazolo-pyridine synthesis, kinase inhibitors
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 1-Me, 3-(4-Cl-Ph) Chemical libraries
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 1-(4-OMe-Ph), 3-Ph Not reported
4-(4-Chlorophenyl)-1-methyl-3-CF₃-1H-pyrazol-5-amine C₁₁H₉ClF₃N₃ 287.66 1-Me, 3-CF₃, 4-(4-Cl-Ph) Pharmaceutical intermediates

Biological Activity

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data on its efficacy and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14ClN3\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_3

This structure features a pyrazole ring substituted with a chlorophenyl group and a phenyl group, which contributes to its biological properties.

1. Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study indicated that compounds with a pyrazole scaffold could inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound this compound was evaluated for its ability to inhibit the vascular endothelial growth factor receptor (VEGFR2) and fibroblast growth factor receptor (FGFR1), showing promising results as an anticancer agent .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vivo studies using carrageenan-induced paw edema models indicate that compounds similar to this compound exhibit substantial anti-inflammatory activity, comparable to standard NSAIDs like ibuprofen . The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

3. Antimicrobial Activity

The compound has also shown effectiveness against various microbial strains. In vitro studies reported that derivatives of this compound possess antifungal activity against pathogenic fungi and exhibit activity against Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) for these activities were determined, highlighting the compound's potential as a therapeutic agent against infections.

Case Study 1: Anticancer Activity Evaluation

A recent study focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing IC50 values that suggest significant cytotoxicity. The study utilized molecular docking simulations to elucidate binding interactions with target proteins involved in tumor growth .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using an animal model. The administration of this compound resulted in a marked reduction in edema compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues, supporting its use as an anti-inflammatory agent .

Data Summary

Biological ActivityMethodologyOutcome
AnticancerCell line assays, molecular dockingSignificant cytotoxicity against various lines
Anti-inflammatoryCarrageenan-induced edema modelReduced edema comparable to ibuprofen
AntimicrobialMIC determination against fungal strainsEffective against multiple pathogenic fungi

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclization reactions. For example, a common approach involves condensation of substituted hydrazines with β-ketoesters or β-diketones under acidic conditions. Key steps include:

  • Cyclization : Using phosphoryl chloride (POCl₃) or polyphosphoric acid to facilitate ring closure at 80–120°C .
  • Substituent Introduction : 4-Chlorophenyl and phenyl groups are introduced via pre-functionalized precursors (e.g., 4-chlorophenylhydrazine and phenylacetylene derivatives).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) yields >85% purity. Validation via IR (N–H stretch at ~3300 cm⁻¹) and ¹H NMR (pyrazole protons at δ 6.5–7.8 ppm) is critical .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., N–N bond ~1.34 Å) and dihedral angles between aromatic rings (e.g., 15–25°), confirming stereoelectronic effects .
  • Spectroscopy :
  • ¹³C NMR : Aromatic carbons appear at δ 120–140 ppm; pyrazole C5 amine resonates at δ 155 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical m/z (e.g., 284.08 for C₁₅H₁₂ClN₃) .

Q. What are the standard protocols for evaluating its photophysical properties?

  • Solvent Polarity Studies : Measure UV-Vis absorbance (λₐᵦₛ ~270–300 nm) and fluorescence emission (λₑₘ ~350 nm in DMSO) to assess charge-transfer transitions .
  • Quantum Yield Calculation : Use integrated sphere methods with quinine sulfate as a reference standard .

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties of this compound?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) .
  • Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize electron-deficient regions (e.g., near Cl substituents), which correlate with electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation behavior .

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

  • Structure-Activity Relationship (SAR) Studies :
  • Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to boost antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
  • Introduce methoxy groups to improve blood-brain barrier permeability (logP increases from 2.1 to 3.5) .
    • Toxicity Screening : Use Ames tests for mutagenicity and MTT assays on HEK293 cells (IC₅₀ > 100 µM indicates low cytotoxicity) .

Q. How can contradictory data in biological activity reports be resolved?

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strains, incubation time) across studies. For example, MIC values vary by 4–16x depending on Gram-positive vs. Gram-negative models .
  • Dose-Response Reproducibility : Validate IC₅₀ values using standardized protocols (e.g., CLSI guidelines) and replicate experiments with blinded controls .

Q. What advanced crystallographic techniques refine structural insights?

  • High-Resolution X-ray Diffraction : Resolve disorder in the pyrazole ring using SHELXL (R-factor < 0.05) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts contribute 12% to crystal packing) .
  • Twinned Data Refinement : Apply HKL-3000 to correct for pseudo-merohedral twinning in polar space groups .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
¹H NMR (400 MHz)Pyrazole H: δ 6.7 (d, J=2.1 Hz)
¹³C NMR (100 MHz)C5 amine: δ 155.2 ppm
IR (KBr)N–H stretch: 3320 cm⁻¹
X-rayDihedral angle: 22.3° between rings

Q. Table 2: Computational Parameters for DFT Studies

ParameterValue/MethodReference
Basis Set6-311+G(d,p)
HOMO-LUMO Gap4.1 eV
Solvent ModelPCM (DMSO)
ESP Surface Area−45 to +35 kcal/mol

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
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3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

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